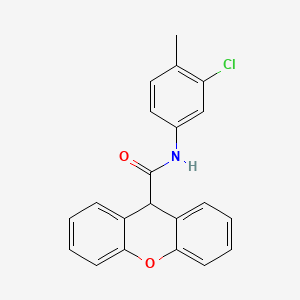

![molecular formula C19H25N7O B5510919 2-甲基-N-[(5-丙基-5,6,7,8-四氢-4H-吡唑并[1,5-a][1,4]二氮杂卓-2-基)甲基]咪唑并[1,2-a]嘧啶-3-甲酰胺](/img/structure/B5510919.png)

2-甲基-N-[(5-丙基-5,6,7,8-四氢-4H-吡唑并[1,5-a][1,4]二氮杂卓-2-基)甲基]咪唑并[1,2-a]嘧啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to the specified chemical structure often involves multi-step reactions, including condensations, cycloadditions, and functional group transformations. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides are obtained through hydrolytic cleavage or condensation reactions, and react with benzylthiol or thiophenols to afford tetrahydro pyrazolo[3,4-e][1,4]diazepin-4-ones, highlighting a methodology that could be analogous to the synthesis of the specified compound (Bol’but, Kemskii, & Vovk, 2014). Further, the synthesis of complex pyrazolo[1,5-a]pyrimidine derivatives involves strategic functional group interconversions and cyclizations (Wang et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by detailed NMR, IR, and X-ray crystallography studies to elucidate their conformation and configuration. The core structure typically features a fused ring system, with the pyrazolo[1,5-a]pyrimidine moiety providing a scaffold for further functionalization. The presence of multiple heteroatoms within the ring system influences the compound's electronic distribution and molecular geometry, contributing to its reactivity and physical properties.

Chemical Reactions and Properties

Compounds with the pyrazolo[1,5-a]pyrimidine core are reactive towards nucleophiles and electrophiles, enabling a variety of chemical transformations. For example, selective C-acylation of 2-aminoimidazo[1,2-a]pyridine has been applied to synthesize imidazopyridine-fused [1,3]diazepinones, demonstrating the versatility of reactions involving similar structures (Masurier et al., 2012).

科学研究应用

药物化学策略

药物化学研究通常涉及优化候选药物以提高其代谢稳定性。对于具有咪唑并[1,2-a]嘧啶部分的化合物,醛氧化酶 (AO) 介导的快速代谢是一个重大挑战。Linton 等人 (2011) 的研究展示了减少 AO 介导代谢的策略,包括改变杂环或阻断反应位点。这些见解对于改善药物的药代动力学特征非常有价值,包括与所讨论化学结构相关的药物 (Linton 等人,2011)。

合成化学贡献

为杂环化合物开发新的合成途径是药物研究的基石。El-Mekabaty 等人 (2017) 概述了一种高效且简便的官能化吲哚-3-基吡唑衍生物合成方法,突出了吡唑并[1,5-a]嘧啶的合成多功能性。这项工作通过提供具有潜在治疗应用的复杂分子的新途径,为更广泛的有机合成化学领域做出了贡献 (El-Mekabaty 等人,2017)。

抗菌活性和新型杂环系统

寻找新的抗菌剂是药物研究的一个关键领域,尤其是在抗生素耐药性不断上升的情况下。Sheikhi-Mohammareh 等人 (2020) 报道了合成新型杂环系统,包括吡唑并[1,5-a]嘧啶衍生物,证明了对耐药菌株的抗菌活性。这项研究表明,具有咪唑并[1,2-a]嘧啶支架的化合物有可能成为开发新型抗菌药物的起点 (Sheikhi-Mohammareh 等人,2020)。

DNA 结合和基因调控

含有 N-甲基咪唑和 N-甲基吡咯部分的多酰胺,类似于所讨论化学品的核心结构,正在研究其靶向特定 DNA 序列和调节基因表达的能力。Chavda 等人 (2010) 探索了可以形成堆叠二聚体的多酰胺,可能通过以序列特异性方式结合 DNA 并影响基因活性,作为癌症等疾病的药物。这一研究领域提供了对杂环化合物在基因调控中治疗应用的见解 (Chavda 等人,2010)。

属性

IUPAC Name |

2-methyl-N-[(5-propyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N7O/c1-3-7-24-8-5-10-26-16(13-24)11-15(23-26)12-21-18(27)17-14(2)22-19-20-6-4-9-25(17)19/h4,6,9,11H,3,5,7-8,10,12-13H2,1-2H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUGHHPJYWPOIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCN2C(=CC(=N2)CNC(=O)C3=C(N=C4N3C=CC=N4)C)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5510836.png)

![(3R*,4S*)-1-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5510839.png)

![2-[(4-chlorophenoxy)methyl]-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5510853.png)

![N-(5-chloro-2-pyridinyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5510864.png)

![4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5510871.png)

![1-[(dimethylamino)sulfonyl]-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-3-piperidinecarboxamide](/img/structure/B5510900.png)

![methyl 4-(2-{[(4-methoxyphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5510929.png)

![5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5510931.png)

![8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5510952.png)

![(1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5510959.png)